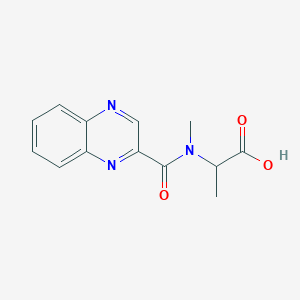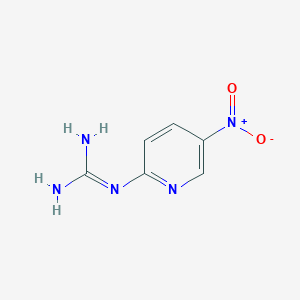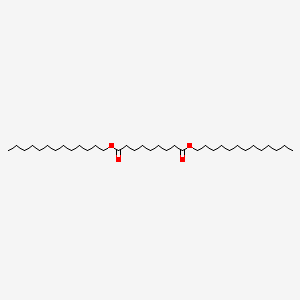
Ditridecyl azelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditridecyl azelate is an ester derived from azelaic acid and tridecyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid with nine carbon atoms, while tridecyl alcohol is a fatty alcohol. This compound is known for its use as a plasticizer and lubricant in various industrial applications due to its excellent thermal stability and low volatility.
準備方法
Synthetic Routes and Reaction Conditions
Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.
化学反応の分析
Types of Reactions
Ditridecyl azelate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Azelaic acid and tridecyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the ester.
Reduction: Tridecyl alcohol and azelaic acid.
科学的研究の応用
Ditridecyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.
作用機序
The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.
類似化合物との比較
Similar Compounds
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in cosmetic formulations.
Dioctyl azelate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dibutyl azelate: Employed as a plasticizer and in the formulation of coatings and adhesives.
Uniqueness
Ditridecyl azelate is unique due to its long-chain tridecyl alcohol component, which imparts superior thermal stability and low volatility compared to shorter-chain esters. This makes it particularly suitable for high-temperature applications and environments where low volatility is essential.
特性
CAS番号 |
26719-40-4 |
|---|---|
分子式 |
C35H68O4 |
分子量 |
552.9 g/mol |
IUPAC名 |
ditridecyl nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChIキー |
ZOCXJFXOLXCHIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


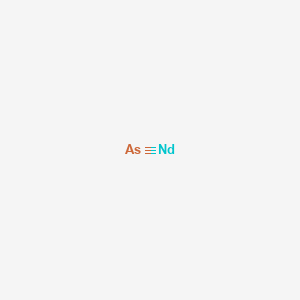
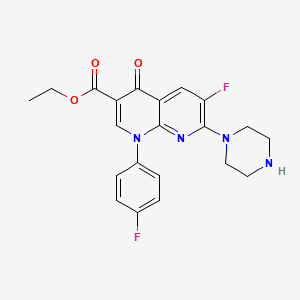
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
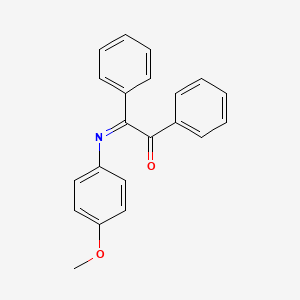

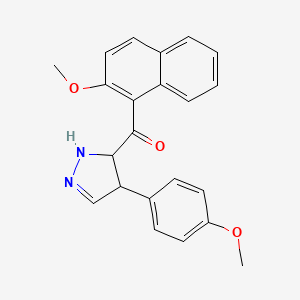
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
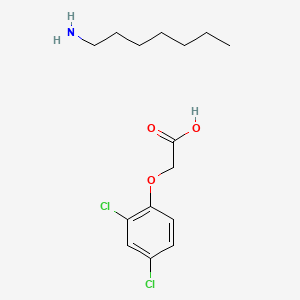
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
